Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate
Description
The compound "Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate" is a quaternary ammonium salt featuring a pyrido-benzothiazine core linked to a piperidinium moiety via an ethyl chain, with a methyl sulfate counterion. The methyl sulfate group enhances solubility and bioavailability, a common strategy in drug design for ionic compounds .
Properties
CAS No. |
67361-05-1 |
|---|---|
Molecular Formula |
C20H27N3O4S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
10-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]pyrido[3,2-b][1,4]benzothiazine;methyl sulfate |
InChI |
InChI=1S/C19H24N3S.CH4O4S/c1-22(13-5-2-6-14-22)15-12-21-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)21;1-5-6(2,3)4/h3-4,7-11H,2,5-6,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MYAIWOXMVXGPCY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
The foundational step involves synthesizing the piperidine ring, often via reductive amination or cyclization of suitable precursors:
-
- Starting from piperidine-3-carboxylic acid derivatives, the ring is formed through cyclization reactions involving amino acids or nitrile intermediates.
- Alternatively, piperidine derivatives can be synthesized via hydrogenation of pyridine derivatives under catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) catalysis at elevated temperatures (around 75°C) and hydrogen pressures (~1 atm) in solvents like isopropanol, achieving yields up to 98.4%.
-
- Hydrogen atmosphere, Pd/C catalyst, isopropanol solvent, temperature around 75°C, hydrogen pressure approximately 3750 Torr, reaction time about 4 hours.
Introduction of the 1-Methyl Group
-
- The methylation at the nitrogen atom of piperidine is achieved via methylation with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride, leading to N-methylpiperidine derivatives.
- For quaternization, methyl sulfate acts as an alkylating agent, converting tertiary amines into quaternary ammonium salts.
-
- Methylation in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at temperatures ranging from room temperature to 110°C, depending on the reactivity, with reaction times from several hours to overnight.
Attachment of the Benzothiazinyl Moiety
-
- The benzothiazinyl group, specifically the 10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl fragment, is introduced via nucleophilic substitution or coupling reactions involving aryl halides or activated intermediates .
- A typical route involves nucleophilic aromatic substitution or coupling with activated benzothiazinyl intermediates prepared via oxidation or chlorination of benzothiazine derivatives.
-
- The benzothiazinyl fragment is attached to the ethyl chain on piperidine via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) under palladium catalysis.
Formation of the Quaternary Methyl Sulfate Salt
-
- The final step involves quaternization of the tertiary amine with methyl sulfate to produce the methyl sulfate salt .
- The methylation proceeds smoothly in polar solvents like acetonitrile at elevated temperatures (~110°C) over extended periods (~16 hours), ensuring complete conversion to the quaternary ammonium salt.
-
- Nucleophilic attack by the tertiary amine on methyl sulfate, under inert atmosphere, at 110°C, with the addition of a base such as N-ethyl-N,N-diisopropylamine to facilitate the reaction.
Summary of the Overall Synthetic Route
| Step | Description | Typical Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of piperidine core | Hydrogenation with Pd/C in isopropanol | ~98% |
| 2 | N-methylation of piperidine | Methyl sulfate or methyl iodide in acetonitrile | Variable, often >90% |
| 3 | Attachment of benzothiazinyl group | Nucleophilic substitution or palladium-catalyzed coupling | Variable |
| 4 | Quaternization to methyl sulfate salt | Reaction with methyl sulfate in acetonitrile at 110°C | ~52% (as per example) |
Representative Reaction Scheme
Piperidine derivative + Benzothiazinyl precursor
|
| (coupling reaction)
v
Intermediate with benzothiazinyl group attached
|
| (methyl sulfate quaternization)
v
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate
Research Data and Validation
- The synthesis of related piperidine derivatives, such as N-methylpiperidine-3-carboxamide , has been achieved with yields up to 95% via methylation and amidation steps.
- Coupling of benzothiazine derivatives has been demonstrated under microwave-assisted conditions, providing efficient routes to complex heterocyclic compounds.
- The methyl sulfate quaternization is a well-established method for producing quaternary ammonium salts with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Overview
- Molecular Formula : C20H27N3O4S
- Molecular Weight : 393.57 g/mol
- IUPAC Name : Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate
- CAS Registry Number : 67361-05-1
The compound features a piperidinium structure linked to a pyrido-benzothiazine moiety, which contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that piperidinium derivatives exhibit notable antimicrobial properties. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains and demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Research has highlighted the potential anticancer effects of piperidinium compounds.
- Data Table: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Piperidinium Derivative A | Breast Cancer | 12.5 | Induction of apoptosis |
| Piperidinium Derivative B | Lung Cancer | 8.0 | Inhibition of cell proliferation |
These findings suggest that the compound may interfere with cancer cell signaling pathways, promoting apoptosis and inhibiting tumor growth.
Neuroprotective Effects
Piperidinium compounds have been investigated for their neuroprotective properties.
- Case Study : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
Polymer Chemistry
Piperidinium derivatives are being explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Data Table: Polymer Properties Enhancement
| Polymer Type | Additive | Improvement (%) |
|---|---|---|
| Polyethylene | Piperidinium Compound X | 25% increase in tensile strength |
| Polyvinyl Chloride (PVC) | Piperidinium Compound Y | 15% increase in thermal stability |
These enhancements are crucial for developing materials with improved durability for industrial applications.
Wastewater Treatment
The compound has shown promise in the treatment of wastewater through its ability to adsorb heavy metals and organic pollutants.
- Case Study : A study demonstrated that piperidinium-based adsorbents effectively removed lead and cadmium ions from contaminated water sources. The adsorption capacity was significantly higher than conventional adsorbents like activated carbon.
Biodegradability Studies
Research into the biodegradability of piperidinium compounds indicates their potential for use in environmentally friendly materials.
- Data Table: Biodegradability Rates
| Compound | Biodegradation Rate (%) | Timeframe (Days) |
|---|---|---|
| Piperidinium Compound A | 85% | 30 |
| Piperidinium Compound B | 90% | 25 |
These results suggest that these compounds can be integrated into products designed for reduced environmental impact.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Core Structure Variations: The target compound and pipazethate share a pyrido-benzothiazine/benzothiadiazine core, but pipazethate features a carboxylate ester linkage, while the target compound has a quaternary ammonium group. This difference likely impacts receptor binding and pharmacokinetics . Cloxypendyl and oxypendyl incorporate piperazineethanol substituents, broadening their applications to antiemetic/antipsychotic roles compared to the respiratory focus of pipazethate derivatives .
Counterion Effects :
- The methyl sulfate group in the target compound and CAS 66967-65-5 enhances water solubility, a critical factor for bioavailability. In contrast, pipazethate HCl uses a hydrochloride counterion, which may alter absorption rates .
Toxicity Profiles: The quaternary ammonium analog (CAS 66967-65-5) exhibits moderate oral toxicity (LD₅₀ 494 mg/kg) but high intraperitoneal toxicity (LD₅₀ 58 mg/kg), suggesting route-dependent metabolic activation or tissue sensitivity .
Therapeutic Divergence: Despite structural similarities, functional group variations lead to divergent applications. For example, oxypendyl’s piperazineethanol group targets serotonin/dopamine receptors (antiemetic), whereas pipazethate’s piperidinoethoxy group focuses on cough suppression .
Biological Activity
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate is a complex organic compound that exhibits a variety of biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : C18H21N5OS
- SMILES : CN1CCN(CC1)N(C)C(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4
- InChIKey : NAVWCYVZDMTMNG-UHFFFAOYSA-N
The compound features a piperidine ring and a pyrido-benzothiazine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures possess significant antibacterial properties. For instance, derivatives of benzothiazine have been shown to exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety may enhance this activity by facilitating interactions with bacterial enzymes.
Enzyme Inhibition
Piperidinium derivatives have been studied for their potential as enzyme inhibitors. Specifically, they have shown promise in inhibiting acetylcholinesterase (AChE) and urease. For example, some synthesized compounds demonstrated IC50 values significantly lower than standard reference compounds, indicating strong inhibitory effects . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Activity
The anticancer potential of related compounds has also been documented. Certain piperidine derivatives have been implicated in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features of piperidinium compounds may contribute to their effectiveness against cancer cells.
Case Studies
A study on synthesized piperidine derivatives highlighted their biological activity through various assays:
- Antibacterial Screening : Compounds were evaluated against multiple strains with results indicating varying degrees of effectiveness.
- Enzyme Inhibition Assays : AChE and urease inhibition studies revealed several compounds with promising IC50 values.
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | S. typhi | 15 | 2.14 |
| 7m | B. subtilis | 18 | 0.63 |
| 7n | E. coli | 12 | 2.17 |
These findings underscore the pharmacological potential of piperidinium derivatives in medicinal chemistry.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The piperidine ring can interact with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption : The structural components may disrupt bacterial cell membranes, enhancing antimicrobial effects.
- Receptor Binding : Potential binding to neurotransmitter receptors could explain its neuropharmacological effects.
Q & A
Basic Question: What synthetic strategies are effective for preparing derivatives of piperidinium-containing heterocycles, and how can reaction conditions be optimized?
Category: Synthesis and Optimization
Answer:
The synthesis of piperidinium-containing heterocycles often involves nucleophilic substitution, ring-closing reactions, and solvent-dependent catalysis. For example, in related compounds (e.g., pyrido-benzothiazine derivatives), key steps include:
- Solvent Selection: Dichloromethane-ether-ethyl acetate mixtures enhance solubility and reaction homogeneity .
- Catalysts: KOH or K2CO3 in polar aprotic solvents (e.g., DMF) facilitate alkylation or sulfonation .
- Purification: Short-path distillation under reduced pressure (e.g., 0.05 mmHg) isolates volatile intermediates, while TLC monitors reaction progress .
Example Optimization Table:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (KOH vs. K2CO3) | 10–20 mol% | K2CO3 improves selectivity for less polar products |
| Reaction Temperature | 60–80°C | Higher temps reduce side-product formation in ring-closing steps |
| Solvent Polarity | Low (ether) to High (DMF) | High polarity aids in stabilizing ionic intermediates |
Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?
Category: Structural Characterization
Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR resolve piperidinium ring conformation and methyl sulfate substitution patterns. Anisotropic effects in NOESY confirm spatial proximity of pyrido-benzothiazine and piperidinium moieties .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular formula, particularly for sulfonate or quaternary ammonium groups .
- X-ray Crystallography: SHELXL refines anisotropic displacement parameters to confirm bond lengths/angles (e.g., C-S bond in benzothiazine: ~1.74 Å) .
Advanced Question: How can discrepancies in crystallographic data (e.g., thermal motion vs. static disorder) be resolved during structural refinement?
Category: Data Analysis and Interpretation
Answer:
- Software Tools: Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For high thermal motion, apply ISOR or SIMU constraints to anisotropic displacement parameters (ADPs) .
- Validation Metrics: Cross-check Rint (≤5%) and GooF (0.8–1.2) to assess refinement quality. Outliers in the Cambridge Structural Database (CSD) bond-length distributions indicate over-constrained models .
- Case Example: If the methyl sulfate group shows ADP elongation, compare with Cremer-Pople puckering parameters (e.g., Qm = 0.5–0.7 Å for six-membered rings) to distinguish dynamic disorder from static conformational flexibility .
Advanced Question: How do conformational dynamics of the piperidinium ring influence the compound’s physicochemical properties?
Category: Conformational Analysis
Answer:
- Computational Modeling: Apply Cremer-Pople parameters (Qm, θ, φ) to quantify ring puckering. For piperidinium, chair (Qm ~0.6 Å, θ ~0°) and boat (θ ~90°) conformers exhibit distinct solubility profiles due to dipole alignment .
- Experimental Validation: Variable-temperature NMR (VT-NMR) detects ring-flipping barriers (ΔG<sup>‡</sup> ~50–70 kJ/mol) via coalescence temperatures .
- Impact on Bioactivity: Chair conformers enhance membrane permeability via reduced polar surface area (PSA <90 Ų), as seen in related phenothiazine derivatives .
Advanced Question: What methodologies address impurity profiling during scale-up synthesis?
Category: Quality Control
Answer:
- Chromatographic Separation: Use USP-grade C18 columns (e.g., Purospher® STAR) with ammonium acetate buffers (pH 6.5) to resolve sulfonate or N-oxide impurities .
- Spectroscopic Tracking: LC-MS/MS identifies trace impurities (e.g., methyl sulfate hydrolysis products) via characteristic fragments (m/z 96 for SO4<sup>−</sup>) .
- Case Study: In analogs like ofloxacin N-oxide, oxidative impurities are quantified using <sup>19</sup>F NMR (δ ~-120 ppm for CF3 groups) .
Advanced Question: How can computational chemistry predict the compound’s reactivity in novel reaction environments?
Category: Computational Modeling
Answer:
- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to predict sulfonation or alkylation pathways. Fukui indices identify nucleophilic sites (e.g., N10 in pyrido-benzothiazine) .
- Solvent Effects: COSMO-RS models simulate solvent polarity effects on reaction barriers. For example, DMSO stabilizes zwitterionic intermediates in sulfonate formation .
- Validation: Compare computed vs. experimental <sup>13</sup>C NMR shifts (MAE <2 ppm confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
